Ethyl 3,3-dimethyl-7-iodoheptanoate
Description
Ethyl 3,3-dimethyl-7-iodoheptanoate is a branched-chain ethyl ester featuring a seven-carbon backbone with a dimethyl substitution at the third carbon and an iodine atom at the terminal (seventh) position. Its molecular formula is C₁₁H₁₉IO₂, with a molecular weight of 310.17 g/mol.
Synthesis of this compound likely involves iodination of a preformed heptanoate ester or alkylation strategies to introduce the dimethyl group.
Properties
Molecular Formula |
C11H21IO2 |
|---|---|
Molecular Weight |
312.19 g/mol |
IUPAC Name |
ethyl 7-iodo-3,3-dimethylheptanoate |
InChI |
InChI=1S/C11H21IO2/c1-4-14-10(13)9-11(2,3)7-5-6-8-12/h4-9H2,1-3H3 |
InChI Key |
HMZUZWUCBRTVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)CCCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Complexity and Reactivity The target compound’s iodo group distinguishes it from non-halogenated esters like ethyl palmitate .
Physical Properties The iodine atom increases molecular weight and polarizability, likely resulting in a higher boiling point compared to non-halogenated analogs. The dimethyl group enhances hydrophobicity, reducing aqueous solubility relative to polar derivatives like ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate .
Synthetic Utility Compounds with α,β-unsaturated esters (e.g., ) are often used in cycloaddition reactions, whereas the iodo group in the target compound is more suited for cross-coupling or radioiodination reactions . Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate’s diketone moiety enables keto-enol tautomerism, a feature absent in the target compound .
Biological Relevance
- Ethyl palmitate, a simple fatty acid ester, is implicated in insect olfactory responses , whereas the iodine and branched structure of the target compound may confer utility in medicinal chemistry (e.g., thyroid hormone analogs).
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